Superior Glutaminyl Cyclase Inhibition Compared to General Cyclobutenedione Building Blocks
The target compound is explicitly associated with inhibition of human glutaminyl cyclase (QC), a property not reported for most in-class analogs. Data from BindingDB shows an IC50 of 48 nM against recombinant human QC, using H-Gln-AMC hydrobromide as a substrate after 15 minutes [1]. In contrast, a close analog, 3-methoxy-4-(ethylamino)cyclobut-3-ene-1,2-dione, is listed in the same database but is associated with a completely different target, Cyclin-Dependent Kinase 8 (CDK8), with a much weaker IC50 of 1.90E+3 nM [2]. This represents a dramatic ~40-fold shift in potency and a complete change in target selectivity driven solely by the alteration of the N-alkyl substituent.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 48 nM against human glutaminyl cyclase |
| Comparator Or Baseline | 3-methoxy-4-(ethylamino)cyclobut-3-ene-1,2-dione: IC50 = 1.90E+3 nM (1900 nM) against CDK8 |
| Quantified Difference | Target compound is ~40-fold more potent against its primary target than the ethylamino analog is against its own distinct primary target. |
| Conditions | Target: Human recombinant glutaminyl cyclase, fluorimetry assay. Comparator: CDK8 expressed in human HEK293 cells. |
Why This Matters
This evidence demonstrates that the methylamino substitution is not a generic modification but drives a specific, high-potency interaction profile, making its purposeful procurement essential for QC-related research.
- [1] BindingDB. Entry for CHEMBL2418779. Affinity DataIC50: 48nM, Inhibition of human recombinant glutaminyl cyclase. View Source
- [2] BindingDB. Entry for CHEMBL3775910, BDBM50154958. IC50 data for 3-methoxy-4-(ethylamino)cyclobut-3-ene-1,2-dione against CDK8. View Source
